Ethyl 2-amino-4-(4-bromo-1h-pyrazol-1-yl)butanoate
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Overview
Description
Ethyl 2-amino-4-(4-bromo-1H-pyrazol-1-yl)butanoate is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-4-(4-bromo-1H-pyrazol-1-yl)butanoate typically involves the reaction of ethyl 2-amino-4-bromobutanoate with 4-bromo-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-(4-bromo-1H-pyrazol-1-yl)butanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions with aryl halides or boronic acids to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include substituted pyrazoles, nitro derivatives, and various coupled products depending on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 2-amino-4-(4-bromo-1H-pyrazol-1-yl)butanoate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of Ethyl 2-amino-4-(4-bromo-1H-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets. The pyrazole ring can bind to enzyme active sites or receptor binding pockets, modulating their activity. The bromine atom and amino group contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4-(4-chloro-1H-pyrazol-1-yl)butanoate
- Ethyl 2-amino-4-(4-fluoro-1H-pyrazol-1-yl)butanoate
- Ethyl 2-amino-4-(4-methyl-1H-pyrazol-1-yl)butanoate
Uniqueness
Ethyl 2-amino-4-(4-bromo-1H-pyrazol-1-yl)butanoate is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogenated derivatives may not. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications .
Properties
Molecular Formula |
C9H14BrN3O2 |
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Molecular Weight |
276.13 g/mol |
IUPAC Name |
ethyl 2-amino-4-(4-bromopyrazol-1-yl)butanoate |
InChI |
InChI=1S/C9H14BrN3O2/c1-2-15-9(14)8(11)3-4-13-6-7(10)5-12-13/h5-6,8H,2-4,11H2,1H3 |
InChI Key |
WTOLGFSZNGROHS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCN1C=C(C=N1)Br)N |
Origin of Product |
United States |
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